![molecular formula C6H4N4O2 B098374 3-ニトロイミダゾ[1,2-b]ピリダジン CAS No. 18087-75-7](/img/structure/B98374.png)

3-ニトロイミダゾ[1,2-b]ピリダジン

概要

説明

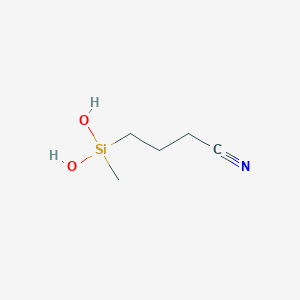

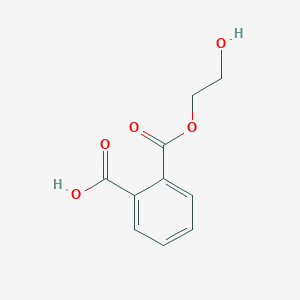

3-Nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential as an antiparasitic agent. This compound is characterized by the presence of a nitro group attached to an imidazo[1,2-b]pyridazine scaffold, which contributes to its biological activity .

科学的研究の応用

3-Nitroimidazo[1,2-b]pyridazine has several scientific research applications:

作用機序

Target of Action

The primary targets of 3-Nitroimidazo[1,2-b]pyridazine are protozoal parasites, specifically Giardia lamblia and Trypanosoma brucei . These organisms are responsible for causing diseases such as giardiasis and sleeping sickness respectively .

Mode of Action

The compound works by combining the structural elements of phosphodiesterase inhibitors, which have been proposed as targets for Trypanosoma brucei and Giardia lamblia, with a nitroimidazole scaffold to generate nitrosative stress .

Biochemical Pathways

The compound’s ability to generate nitrosative stress suggests that it may interfere with the redox balance within the parasite, leading to cellular damage and death .

Pharmacokinetics

The compound has been noted for its favorable drug-like properties, including low molecular weight and low polar surface area, which can contribute to its bioavailability .

Result of Action

The compound has demonstrated selective sub-nanomolar activity against G. lamblia . This suggests that the compound is capable of effectively inhibiting the growth of this parasite at very low concentrations.

Action Environment

The efficacy and stability of 3-Nitroimidazo[1,2-b]pyridazine can be influenced by various environmental factors. For instance, the compound showed poor solubility in both HepG2 and L. infantum axenic amastigotes culture media, which was associated with a loss of activity against the promastigote form of L. infantum .

生化学分析

Biochemical Properties

It has been suggested that the nitro group in the compound may be responsible for its low IC50 values

Cellular Effects

Preliminary studies suggest that it has good activity against the trypomastigote blood stream form of Trypanosoma brucei . Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, needs further exploration.

Molecular Mechanism

It is believed that the presence of a nitro group in the compound may generate nitrosative stress, contributing to its antiparasitic efficacy

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroimidazole with hydrazine derivatives, followed by cyclization to form the imidazo[1,2-b]pyridazine core . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 3-Nitroimidazo[1,2-b]pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards .

化学反応の分析

Types of Reactions: 3-Nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

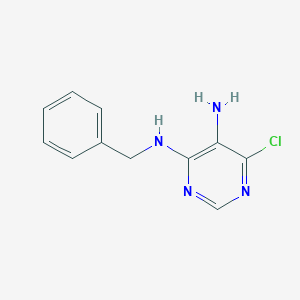

Reduction: Aminoimidazo[1,2-b]pyridazine.

Substitution: Various substituted imidazo[1,2-b]pyridazines depending on the nucleophile used

類似化合物との比較

3-Nitroimidazo[1,2-a]pyridine: Another nitroimidazole derivative with antiparasitic activity.

2-Nitroimidazole: A simpler nitroimidazole compound used as a radiosensitizer in cancer therapy.

5-Nitroimidazole: Known for its use in antimicrobial agents such as metronidazole

Uniqueness: 3-Nitroimidazo[1,2-b]pyridazine is unique due to its dual mechanism of action involving nitrosative stress and phosphodiesterase inhibition. This dual action enhances its efficacy against a broad range of parasitic organisms and makes it a valuable scaffold for the development of new antiparasitic agents .

特性

IUPAC Name |

3-nitroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)6-4-7-5-2-1-3-8-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTZZJSJUVSJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587629 | |

| Record name | 3-Nitroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18087-75-7 | |

| Record name | 3-Nitroimidazo[1,2-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18087-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-nitroimidazo[1,2-b]pyridazine a promising scaffold for developing new antiparasitic drugs?

A1: Research indicates that 3-nitroimidazo[1,2-b]pyridazine derivatives exhibit potent activity against Giardia lamblia, the parasite responsible for giardiasis. [] This activity, coupled with their favorable drug-like properties, positions them as attractive candidates for further lead optimization studies. []

Q2: Has the mechanism of action for 3-nitroimidazo[1,2-b]pyridazines been fully elucidated in parasites?

A2: While initial hypotheses suggested a link between 3-nitroimidazo[1,2-b]pyridazines and the inhibition of Giardia lamblia phosphodiesterase (GlPDE), subsequent studies disproved this theory. [] Further research is needed to fully understand the precise mechanism by which these compounds exert their antiparasitic effects.

Q3: Are there specific structural modifications to the 3-nitroimidazo[1,2-b]pyridazine scaffold that have been shown to significantly impact its activity?

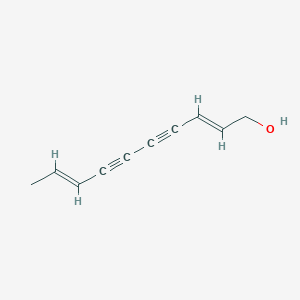

A3: Yes, research on a related compound, NPD-2975 (a potent Trypanosoma brucei inhibitor based on the 3-nitroimidazo[1,2-b]pyridazine scaffold), revealed that introducing a methyl group at the R2 position enhanced solubility without compromising antitrypanosomal activity. [] Additionally, modifications at the R4 position yielded NPD-3519, which demonstrated improved activity against T. brucei and better in vitro metabolic stability. []

Q4: Beyond its antiparasitic potential, are there other therapeutic areas where 3-nitroimidazo[1,2-b]pyridazine derivatives are being investigated?

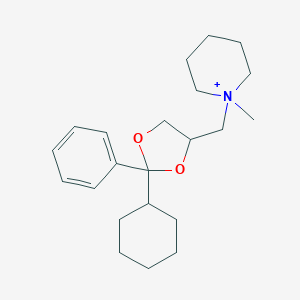

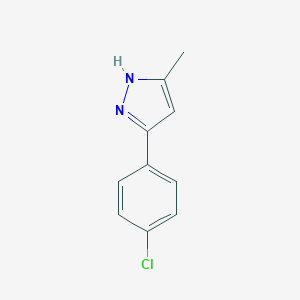

A4: Researchers are exploring the anticancer potential of 3-nitroimidazo[1,2-b]pyridazine derivatives. [] Studies have focused on designing and synthesizing novel derivatives incorporating piperazine and oxadiazole moieties. These compounds are being evaluated for their interactions with the BAX protein, a key regulator of apoptosis, to assess their potential as anticancer agents. []

Q5: What analytical techniques are commonly employed to characterize and study 3-nitroimidazo[1,2-b]pyridazine and its derivatives?

A5: Researchers utilize a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure of newly synthesized 3-nitroimidazo[1,2-b]pyridazine derivatives. [, , ] Molecular docking studies are also employed to predict potential interactions with target proteins and understand their biological activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

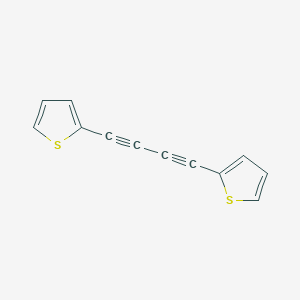

![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)